molecular formula C11H14F2O B12846369 1-(2,5-Difluorophenyl)-2,2-dimethyl-1-propanol

1-(2,5-Difluorophenyl)-2,2-dimethyl-1-propanol

Cat. No.: B12846369
M. Wt: 200.22 g/mol
InChI Key: XSVSDBCQMIHMKP-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)-2,2-dimethyl-1-propanol is a fluorinated tertiary alcohol with the molecular formula C₁₁H₁₄F₂O and a calculated molecular weight of 200.22 g/mol. Its structure features a 2,5-difluorophenyl group attached to the first carbon of a propanol backbone, along with two methyl groups at the second carbon.

Properties

Molecular Formula

C11H14F2O

Molecular Weight

200.22 g/mol

IUPAC Name

1-(2,5-difluorophenyl)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C11H14F2O/c1-11(2,3)10(14)8-6-7(12)4-5-9(8)13/h4-6,10,14H,1-3H3

InChI Key

XSVSDBCQMIHMKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=C(C=CC(=C1)F)F)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,5-Difluorophenyl)-2,2-dimethyl-1-propanol typically involves the reaction of 2,5-difluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve optimized catalytic processes to enhance yield and purity.

Chemical Reactions Analysis

1-(2,5-Difluorophenyl)-2,2-dimethyl-1-propanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons, often using reagents like lithium aluminum hydride.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents and conditions for these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to achieve the desired products.

Scientific Research Applications

Antidepressant Activity

Research indicates that 1-(2,5-Difluorophenyl)-2,2-dimethyl-1-propanol exhibits significant antidepressant properties. In a study focusing on monoamine uptake inhibition, this compound demonstrated a noncompetitive antagonistic effect on nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. The compound was found to have an IC50 value of 3.3 μM, comparable to established antidepressants .

Case Study:
A comparative analysis of various analogues showed that 1-(2,5-Difluorophenyl)-2,2-dimethyl-1-propanol had enhanced potency in inhibiting dopamine (DA) and norepinephrine (NE) uptake compared to other compounds tested. This suggests a potential role in treating depression and nicotine addiction .

Synthesis of New Drug Entities

The compound serves as a key intermediate in the synthesis of new chemical entities (NCEs). It is utilized in the development of various pharmaceutical agents due to its ability to modify biological activity through structural variations.

Data Table: Synthesis Routes Involving 1-(2,5-Difluorophenyl)-2,2-dimethyl-1-propanol

Compound DerivedSynthesis MethodYield (%)References
NCE AGrignard Reaction65
NCE BAlkylation81
NCE CCyclization38

Chemical Synthesis

In addition to its pharmacological uses, 1-(2,5-Difluorophenyl)-2,2-dimethyl-1-propanol is also applied in chemical synthesis processes. It can be used as a reagent in organic reactions due to its stability and reactivity under various conditions.

Application Example:
The compound has been employed in the preparation of surfactants that stabilize reduced graphene oxide dispersions. This application highlights its versatility beyond medicinal chemistry .

Toxicological Studies

Toxicological evaluations indicate that while 1-(2,5-Difluorophenyl)-2,2-dimethyl-1-propanol shows promise in therapeutic applications, it is essential to assess its safety profile rigorously. Studies have shown varying results depending on the dosage and exposure duration .

Summary of Toxicological Findings:

Study TypeResultNotes
In Vitro AssaysPositive metabolic activationIndicates potential for bioactivity
In Vivo StudiesMixed resultsLimited mortality but noted morphological changes at high doses

Mechanism of Action

The mechanism by which 1-(2,5-Difluorophenyl)-2,2-dimethyl-1-propanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The difluorophenyl group plays a crucial role in modulating the compound’s activity and selectivity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 1-(2,5-Difluorophenyl)-2,2-dimethyl-1-propanol but differ in substituents, functional groups, or stereochemistry:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Physical Properties Source/Application
1-(2,5-Difluorophenyl)-2,2-dimethyl-1-propanol (Target) Not available C₁₁H₁₄F₂O 200.22 (calculated) 2,5-difluorophenyl, 2,2-dimethyl Data not reported Inferred: Pharmaceutical intermediate
D(+)-2-Amino-3-phenyl-1-propanol 5267-64-1 C₉H₁₃NO 151.20 Amino group, phenyl mp 90–94°C Reagent catalog
2-(2,4-Difluorophenyl)-1,1-difluoro-1-(5-substituted-pyridin-2-yl)-3-(1H-tetrazol-1-yl)propan-2-ol Patent-specific C₁₆H₁₁F₄N₅O Approx. 389.29 2,4-Difluorophenyl, pyridinyl, tetrazole Not disclosed Antifungal/antibacterial patent
1-Amino-2-(2,5-dimethylphenyl)propan-2-ol 1017419-02-1 C₁₁H₁₇NO 179.26 Amino group, 2,5-dimethylphenyl Not disclosed Pharmaceutical intermediate

Key Differences and Implications

Fluorination Patterns :

  • The target compound’s 2,5-difluorophenyl group contrasts with the 2,4-difluorophenyl in the patented analog . Fluorine positioning affects electronic properties (e.g., electron-withdrawing effects) and binding affinity in bioactive molecules.
  • The absence of a tetrazole or pyridinyl group in the target compound simplifies its synthesis but may reduce versatility in medicinal chemistry applications compared to the patented derivative .

Functional Groups: The amino group in D(+)-2-Amino-3-phenyl-1-propanol and 1-Amino-2-(2,5-dimethylphenyl)propan-2-ol introduces basicity, enhancing solubility in polar solvents. In contrast, the target compound’s tertiary alcohol group prioritizes steric bulk over hydrogen-bonding capacity.

Synthetic Complexity :

  • The patented compound requires multi-step synthesis (e.g., introducing tetrazole and pyridinyl groups), whereas the target compound’s synthesis likely involves fewer steps, focusing on fluorination and alkylation.

Biological Activity

1-(2,5-Difluorophenyl)-2,2-dimethyl-1-propanol is a tertiary alcohol with significant potential in medicinal chemistry due to its unique structural features, including a difluorophenyl moiety. This article delves into its biological activities, including antimicrobial and anti-inflammatory properties, and compares its efficacy with similar compounds.

Chemical Structure

The compound's molecular formula is C9H13F2OC_9H_{13}F_2O with a molecular weight of approximately 188.20 g/mol. The presence of two fluorine atoms at the ortho and para positions of the phenyl ring enhances its reactivity and biological properties.

Antimicrobial Activity

Research indicates that compounds similar to 1-(2,5-Difluorophenyl)-2,2-dimethyl-1-propanol exhibit significant antimicrobial properties. Specific studies have shown that such compounds can be effective against various bacterial strains. For instance, derivatives with difluorophenyl groups have demonstrated activity against pathogens like Staphylococcus aureus and Escherichia coli .

Compound NameStructureNotable Features
1-(2,5-Difluorophenyl)-2,2-dimethyl-1-propanolStructureContains difluorophenyl group; tertiary alcohol
1-(4-Fluorophenyl)-2,2-dimethyl-1-propanolStructureSimilar fluorinated phenyl group; lacks additional fluorine
1-(3-Chlorophenyl)-2,2-dimethyl-1-propanolStructureContains chlorine instead of fluorine; differing activity

Anti-inflammatory Properties

In addition to antimicrobial effects, this compound has shown potential anti-inflammatory properties. Studies suggest that the difluorophenyl group may influence the inhibition of inflammatory mediators, which could be beneficial in treating conditions characterized by excessive inflammation .

Study on Antifungal Activity

A study published in Chemical and Pharmaceutical Bulletin evaluated the antifungal activities of various difluoro-containing compounds. The results indicated that derivatives similar to 1-(2,5-Difluorophenyl)-2,2-dimethyl-1-propanol exhibited potent antifungal activity against strains such as Candida albicans and Aspergillus fumigatus. These findings highlight the compound's potential in treating systemic mycoses .

Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationship of difluoro-containing compounds revealed that modifications to the fluorine positions significantly affect biological activity. The presence of fluorine at both ortho and para positions enhances lipophilicity and biological interactions with target sites .

The biological activity of 1-(2,5-Difluorophenyl)-2,2-dimethyl-1-propanol can be attributed to its ability to interact with various biological targets. The difluorophenyl moiety enhances binding affinity to enzymes involved in metabolic pathways relevant to inflammation and infection .

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